2,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a fused triazolothiazole core substituted with a thiophene ring and a 2,5-dimethylbenzene sulfonamide moiety. Its structure combines aromatic heterocycles (thiophene, triazole, thiazole) with a sulfonamide group, which is often associated with bioactivity in medicinal chemistry, particularly in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S3/c1-12-5-6-13(2)16(10-12)27(23,24)19-8-7-14-11-26-18-20-17(21-22(14)18)15-4-3-9-25-15/h3-6,9-11,19H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVBWASRSVTHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.
Construction of the Thiazolo[3,2-b][1,2,4]triazole Moiety: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic conditions.
Attachment of the Benzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid under controlled conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro, halogen, or sulfonic acid derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Material Science: The compound’s electronic properties can be investigated for applications in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 2,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups or heterocyclic frameworks. Below is a comparative analysis:
Sulfonamide Derivatives with Thiazole/Oxadiazole Moieties
describes sulfonamide-linked thiazole/oxadiazole derivatives synthesized via multi-step reactions involving hydrazine, carbon disulfide, and dimethylformamide (DMF). Unlike the target compound, these analogs lack fused triazolothiazole systems but share sulfonamide and thiazole groups. Key differences include:
- Synthetic Complexity : The target compound’s triazolothiazole-thiophene core likely requires specialized cyclization steps (e.g., Huisgen cycloaddition or oxidative coupling), whereas ’s analogs use simpler nucleophilic substitutions .
- Bioactivity Potential: Thiazole-sulfonamide hybrids in are typically explored for antimicrobial or anticancer activity. The triazolothiazole-thiophene system in the target compound may offer enhanced π-π stacking or hydrogen-bonding interactions, improving target affinity .
Thiazolylmethylcarbamate Analogs
lists thiazole-containing carbamates and ureas with hydroperoxypropan-2-yl substituents. While structurally distinct from the target compound, these analogs highlight the pharmacological versatility of thiazole derivatives. Key comparisons:
- Metabolic Stability : The fused triazolothiazole system in the target compound may resist metabolic degradation better than single thiazole rings in ’s analogs .
Marine-Derived Thiazole Compounds
discusses Salternamide E, a thiazole-containing marine natural product. Though unrelated in structure, it underscores the importance of heterocycles in bioactive molecules. The target compound’s synthetic origin contrasts with marine-derived analogs but shares a focus on heterocycle-driven bioactivity .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Uniqueness : The triazolothiazole-thiophene-sulfonamide architecture distinguishes the target compound from simpler thiazole-sulfonamides () and carbamate-thiazoles (). This fusion may enhance target selectivity due to increased rigidity and electronic effects .
- Synthetic Challenges : The compound’s synthesis likely demands precise control over cyclization and protecting-group strategies, contrasting with ’s straightforward substitutions .
- Bioactivity Hypotheses : Based on analogous sulfonamides, the compound may inhibit carbonic anhydrases or tyrosine kinases. Thiophene’s electron-rich nature could further modulate binding interactions .
Biological Activity
2,5-Dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The presence of the thiophene and thiazole moieties contributes to its biological activity. Details on the synthetic pathways can be found in various studies focusing on similar thiazole derivatives.
Antimicrobial Activity
Research indicates that compounds with thiazole and sulfonamide functionalities exhibit significant antimicrobial properties. A study highlighted the structure-dependent antibacterial and antifungal activities of novel thiazole derivatives, which included compounds structurally related to our target compound. Specifically, certain derivatives demonstrated effectiveness against multidrug-resistant pathogens such as Staphylococcus aureus and Enterococcus faecium .
Table 1: Antimicrobial Activity of Related Thiazole Derivatives
| Compound | Pathogen | MIC (µg/mL) | Activity |
|---|---|---|---|
| Thiazole 1 | S. aureus | 0.5 | Effective |
| Thiazole 2 | E. faecium | 1.0 | Effective |
| Thiazole 3 | Candida auris | 0.25 | Greater than fluconazole |
Anticancer Activity
In vitro studies have also assessed the anticancer potential of thiazole derivatives related to our compound. The compound was tested against various cancer cell lines including A549 (lung cancer) and Caco-2 (colon cancer) cells. Results indicated that modifications to the thiazole structure could enhance cytotoxicity against these cancer cells .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Thiazole 4 | A549 | 15 | Moderate |
| Thiazole 5 | Caco-2 | 10 | High |
The mechanisms by which these compounds exert their biological effects are multifaceted:
- Inhibition of Protein Synthesis : Many thiazole derivatives inhibit bacterial protein synthesis by targeting ribosomal subunits.
- Disruption of Cell Membrane Integrity : Some studies suggest that these compounds can disrupt fungal cell membranes, leading to increased permeability and cell death .
- Induction of Apoptosis in Cancer Cells : The anticancer activity may be attributed to the induction of apoptosis through the activation of caspases in cancer cells .
Case Studies
A notable case study involved the evaluation of a related thiazole derivative in a murine model infected with Candida albicans. The treatment resulted in a significant reduction in fungal load compared to untreated controls, demonstrating potential therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
